Eticlopride

描述

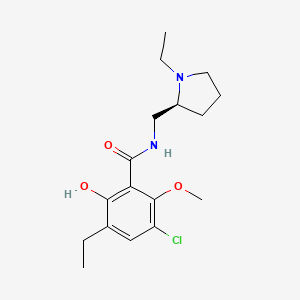

依替克罗普是一种选择性多巴胺拮抗剂,主要作用于D2多巴胺受体。它是一种取代苯酰胺类似物,对多巴胺D2样受体具有高亲和力和选择性。 该化合物最初被开发为潜在的抗精神病药物,但现在主要用于药理学研究,以了解多巴胺受体的功能 .

准备方法

合成路线和反应条件: 依替克罗普通过一系列中间反应从乙基-2,4-二甲氧基苯合成。 合成路线包括锂化、羧化、脱甲基化和氯化,产生3-氯-5-乙基-6-羟基-2-甲氧基苯甲酰胺 .

工业生产方法: 虽然依替克罗普的具体工业生产方法没有得到广泛的文献记载,但合成通常涉及使用标准有机合成技术和试剂。该工艺可能从实验室方法中放大,通过优化反应条件和纯化步骤来确保纯度和产率。

化学反应分析

反应类型: 依替克罗普经历各种化学反应,包括:

还原: 涉及氢的添加或氧的去除。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 常用的试剂包括卤素和亲核试剂,在适当条件下。

主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而取代反应可能会在苯酰胺结构上引入不同的官能团 .

科学研究应用

Pharmacological Characterization

Eticlopride was initially developed as a potential antipsychotic agent due to its ability to selectively block dopamine D2-like receptors. Research has demonstrated that this compound is significantly more potent than other compounds in displacing [3H]spiperone binding, making it a valuable tool in pharmacological studies.

Structure-Activity Relationships

The structure-activity relationships of this compound reveal that modifications at specific positions on the benzamide structure can enhance its binding affinity and functional activity at dopamine receptors. For example, the introduction of an ethyl group at the aromatic 5-position and a chlorine at the aromatic 3-position resulted in a compound that was approximately 27 times more potent than remoxipride and nearly 35 times more potent than raclopride in displacing [3H]spiperone binding .

Behavioral Models

This compound has been extensively used in behavioral models to understand the role of dopamine D2 receptors in various behaviors, including:

- Antipsychotic Activity : Studies have shown that this compound can predict antipsychotic activity in animal models, providing insights into its potential effects on psychotic disorders .

- Extrapyramidal Side Effects : Research indicates that this compound can induce extrapyramidal side effects similar to those observed with traditional antipsychotics, allowing researchers to study these adverse effects in controlled environments .

- Learning and Memory : this compound's influence on cognitive functions has been explored through various paradigms, indicating its potential role in modulating learning and memory processes .

Case Studies and Experimental Findings

Several studies have highlighted the applications of this compound in understanding behavioral responses:

- Extinction Learning : A study demonstrated that rats administered this compound during extinction phases showed accelerated extinction responding and decreased reacquisition rates for food reinforcement. This suggests that D2 receptor antagonism may facilitate extinction learning processes .

- Alcohol Consumption : Research involving knockout mice indicated that this compound effectively blocked dopamine agonist-induced behaviors, providing insights into its role in modulating alcohol consumption behaviors .

- Gambling Behavior : Another study examined the effects of systemic administration of this compound on decision-making processes related to gambling, illustrating its influence on risk-taking behaviors .

Data Tables

The following tables summarize key findings related to the applications of this compound:

作用机制

依替克罗普通过选择性地结合并拮抗D2多巴胺受体来发挥作用。这种相互作用抑制多巴胺信号传导,这对各种神经过程至关重要。 D2受体的阻断影响运动控制、奖赏和认知等途径,使依替克罗普成为研究这些功能的宝贵工具 .

类似化合物:

氟哌啶醇: 另一种用作抗精神病药物的多巴胺拮抗剂。

匹莫齐特: 具有类似应用的多巴胺受体拮抗剂。

硫利达嗪: 具有多巴胺拮抗剂特性的取代苯酰胺。

依替克罗普的独特性: 依替克罗普以其对D2样受体的高选择性和亲和力而独树一帜,使其成为研究应用的首选。 与其他一些多巴胺拮抗剂不同,依替克罗普在临床上没有应用,但仍然是理解多巴胺受体功能和行为的有效工具 .

相似化合物的比较

Haloperidol: Another dopamine antagonist used as an antipsychotic.

Pimozide: A dopamine receptor antagonist with similar applications.

Sulpiride: A substituted benzamide with dopamine antagonist properties.

Uniqueness of Eticlopride: this compound is unique due to its high selectivity and affinity for D2-like receptors, making it a preferred choice for research applications. Unlike some other dopamine antagonists, this compound is not used clinically but remains a potent tool for understanding dopamine receptor function and behavior .

生物活性

Eticlopride is a substituted benzamide compound primarily recognized for its high affinity and selectivity for dopamine D2-like receptors. Initially developed as a potential antipsychotic agent, it has become a valuable tool in pharmacological research to elucidate the role of dopamine receptors in various behavioral and physiological processes. This article explores the biological activity of this compound, emphasizing its receptor interactions, pharmacological effects, and implications in research.

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound highlights its potency and selectivity for dopamine D2-like receptors. The compound exhibits a Ki value of approximately 0.92 nM at these receptors, making it significantly more potent than other antipsychotics such as haloperidol (Ki = 1.2 nM) and sulpiride (Ki = 18.2 nM) . This high binding affinity is attributed to specific structural features, including the presence of an ethyl group at the aromatic 5-position and a chlorine atom at the aromatic 3-position, which enhance its receptor interaction .

Table 1: Comparison of Potency among D2-Like Receptor Antagonists

| Compound | Ki (nM) | Relative Potency |

|---|---|---|

| This compound | 0.92 | Most Potent |

| Haloperidol | 1.2 | 1.3 times less potent |

| Sulpiride | 18.2 | Over 20 times less potent |

| Remoxipride | 703 | Over 700 times less potent |

Pharmacological Characterization

This compound is predominantly utilized in preclinical studies to investigate dopaminergic functions and behaviors influenced by D2-like receptor blockade. Notably, it has been employed in various behavioral models to assess extrapyramidal side effects (EPS) and cognitive functions.

Behavioral Effects

Research indicates that this compound administration leads to significant alterations in locomotor activity and stereotypy behaviors in animal models. For instance, studies have shown that this compound can effectively block dopamine-mediated hyperactivity while inducing stereotypy, suggesting a complex interaction with dopaminergic pathways .

Case Study: Dopamine Receptor Function

In a study examining the effects of this compound on dopamine receptor function, researchers found that this compound administration resulted in reduced locomotor activity in rats treated with olanzapine, an atypical antipsychotic known for inducing weight gain and metabolic changes . The findings suggest that this compound's antagonistic properties may mitigate some adverse effects associated with other antipsychotic treatments.

This compound acts primarily as an antagonist at D2-like receptors, leading to inhibition of dopaminergic signaling pathways. This mechanism is crucial in understanding its potential therapeutic applications and side effects.

Dopamine Blockade

The blockade of D2-like receptors by this compound results in decreased dopaminergic activity, which is associated with various behavioral outcomes such as:

属性

IUPAC Name |

5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADCDMQTJNYOSS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048435 | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-12-0 | |

| Record name | Eticlopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eticlopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eticlopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETICLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8M468HBH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。